molecular formula C13H20N2O3 B14017114 3,5-Bis((dimethylamino)methyl)-4-hydroxybenzoic acid CAS No. 6333-24-0

3,5-Bis((dimethylamino)methyl)-4-hydroxybenzoic acid

Cat. No.: B14017114
CAS No.: 6333-24-0
M. Wt: 252.31 g/mol
InChI Key: YGQVYFAHDYFWHO-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-bis[(dimethylamino)methyl]-4-hydroxy- is a complex organic compound characterized by the presence of two dimethylamino groups attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,5-bis[(dimethylamino)methyl]-4-hydroxy- typically involves multi-step organic reactions. One common method includes the alkylation of 3,5-dihydroxybenzoic acid with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to optimize the yield. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-bis[(dimethylamino)methyl]-4-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzoic acids, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid, 3,5-bis[(dimethylamino)methyl]-4-hydroxy- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which benzoic acid, 3,5-bis[(dimethylamino)methyl]-4-hydroxy- exerts its effects involves interactions with specific molecular targets. The dimethylamino groups can interact with various enzymes and receptors, influencing biochemical pathways. The hydroxyl group may participate in hydrogen bonding, affecting the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3,5-dihydroxy-: Lacks the dimethylamino groups, resulting in different chemical properties.

    Benzoic acid, 3,5-bis[(methylamino)methyl]-4-hydroxy-: Contains methylamino groups instead of dimethylamino, leading to variations in reactivity and applications.

Uniqueness

Benzoic acid, 3,5-bis[(dimethylamino)methyl]-4-hydroxy- is unique due to the presence of two dimethylamino groups, which significantly influence its chemical behavior and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various scientific fields.

Properties

CAS No.

6333-24-0

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoic acid

InChI

InChI=1S/C13H20N2O3/c1-14(2)7-10-5-9(13(17)18)6-11(12(10)16)8-15(3)4/h5-6,16H,7-8H2,1-4H3,(H,17,18)

InChI Key

YGQVYFAHDYFWHO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=CC(=C1O)CN(C)C)C(=O)O

Origin of Product

United States

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